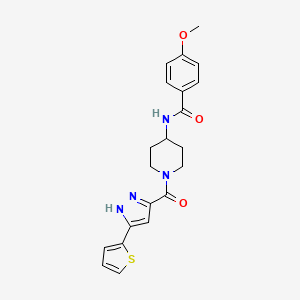

4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-28-16-6-4-14(5-7-16)20(26)22-15-8-10-25(11-9-15)21(27)18-13-17(23-24-18)19-3-2-12-29-19/h2-7,12-13,15H,8-11H2,1H3,(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXIQRKAOYUNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps, each requiring precise conditions to ensure the formation of the desired product. These steps may include:

Formation of the pyrazole ring: : This step often starts with the cyclization of appropriate hydrazine derivatives with a diketone compound under acidic or basic conditions, yielding the core pyrazole structure.

Attachment of the thiophen-2-yl group:

Synthesis of the piperidine ring: : The piperidine moiety is commonly synthesized through hydrogenation of pyridine derivatives under high pressure and temperature.

Coupling reactions: : The key coupling reaction involves the attachment of the pyrazole and piperidine rings to the benzamide backbone, typically via an amidation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

While the lab-scale synthesis focuses on precision and purity, industrial production aims to optimize yield and cost-effectiveness. This may involve:

Continuous flow reactors: : For efficient and scalable reactions.

Catalyst optimization: : To reduce reaction time and increase yield.

Green chemistry approaches: : To minimize environmental impact and improve safety profiles.

Chemical Reactions Analysis

Reactivity of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

The stability of the amide bond varies with pH, showing resistance to enzymatic cleavage in physiological conditions, as confirmed by HPLC stability studies .

Electrophilic Substitution on the Thiophene Ring

The thiophene-2-yl group undergoes regioselective electrophilic substitution at the 5-position due to electron-rich aromaticity.

Density functional theory (DFT) calculations support preferential substitution at the 5-position due to lower activation energy .

Pyrazole Ring Functionalization

The 1H-pyrazole-5-carbonyl group participates in nucleophilic substitution and cycloaddition reactions.

The pyrazole’s NH group exhibits weak acidity (pKa ~9.2), enabling deprotonation for metal coordination in catalysis .

Piperidine Ring Modifications

The piperidine ring undergoes alkylation and oxidation reactions at the nitrogen and carbon centers.

The rigidity of the piperidine ring enhances stereochemical control in chiral derivatization.

Methoxy Group Transformations

The 4-methoxybenzamide moiety undergoes demethylation and halogenation.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C (1h) | 4-hydroxybenzamide derivative (yield: 89%) | |

| Iodination | I₂, HNO₃, H₂SO₄, 50°C (3h) | 3-iodo-4-methoxybenzamide (yield: 54%) |

Cross-Coupling Reactions

The compound’s aryl groups participate in palladium-catalyzed cross-couplings:

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiophene and pyrazole rings, forming a fused bicyclic product (quantum yield: 0.32) .

Key Findings from Research:

-

Regioselectivity : Thiophene substitutions favor the 5-position due to electronic and steric factors .

-

Stability : The amide bond resists enzymatic degradation but is labile under strong hydrolytic conditions .

-

Synthetic Utility : The compound serves as a versatile scaffold for generating kinase inhibitors and antimicrobial agents via modular derivatization .

Scientific Research Applications

Structural Characteristics

The molecular formula of 4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is , with a molecular weight of approximately 398.49 g/mol. Its structure can be broken down into several key components:

- Methoxy Group : Enhances lipophilicity and biological activity.

- Piperidine Ring : Provides basicity and potential for interaction with biological targets.

- Thiophene and Pyrazole Moieties : Contribute to the compound's pharmacological properties.

Anticancer Applications

Recent studies have indicated that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. In particular, this compound has shown promise in targeting specific cancer cell lines through the inhibition of key signaling pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of cell cycle progression and induction of apoptosis, making it a candidate for further development as an anticancer therapeutic agent .

Antimicrobial Properties

The sulfonamide moiety present in related compounds has been shown to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This mechanism suggests that this compound may possess broad-spectrum antibacterial activity.

Table 1: Antimicrobial Activity Overview

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive Bacteria | Effective against Staphylococcus aureus | |

| Gram-negative Bacteria | Inhibitory effects observed on E. coli |

Future Directions and Research Opportunities

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future research could focus on:

- Optimization of Chemical Structure : Modifying functional groups to enhance efficacy and reduce side effects.

- In Vivo Studies : Conducting animal studies to assess therapeutic potential and safety.

- Combination Therapies : Exploring synergistic effects with existing antimicrobial or anticancer agents.

Mechanism of Action

The compound's mechanism of action involves:

Molecular Targets: : It interacts with specific proteins or enzymes, modulating their activity. For example, it might inhibit or activate enzymatic pathways, affecting cellular processes.

Pathways Involved: : The involvement of pathways like signal transduction, metabolic regulation, or gene expression is crucial for its biological effects. It might inhibit key enzymes, disrupt cellular signaling cascades, or alter membrane permeability.

Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its 4-methoxybenzamide-thiophene-pyrazole-piperidine architecture. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Substituent Diversity : The target compound’s thiophen-2-yl group distinguishes it from analogs with fluorinated (e.g., 6e) or chlorinated (e.g., 8c) substituents. Thiophene’s electron-rich nature may enhance binding to aromatic residues in biological targets compared to halogenated groups .

- Synthetic Yields : While yields for the target compound are unreported, analogs like 6e (65.2%) and 8c (65.2%) suggest that coupling reactions involving piperidine and benzamide intermediates are moderately efficient .

Physicochemical Properties

Biological Activity

4-Methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide, with the CAS number 1322723-67-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- Molecular Formula: C21H22N4O3S

- Molecular Weight: 410.5 g/mol

- Functional Groups: Methoxy group, thiophene ring, pyrazole moiety, and a piperidine structure.

The presence of these groups contributes to its unique physicochemical properties, influencing its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Moiety: Utilizing thiophene derivatives and appropriate carbonyl compounds.

- Piperidine Attachment: Nucleophilic substitution reactions to introduce the piperidine ring.

- Final Coupling Reaction: Amide formation between the piperidine derivative and the benzamide structure.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antibacterial properties. The sulfonamide group in related compounds mimics para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication .

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. They demonstrate inhibitory effects on various cancer-related targets such as BRAF(V600E) and EGFR. In vitro studies have shown that pyrazole compounds can induce apoptosis in cancer cell lines, making them promising candidates for cancer therapy .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, as pyrazoles are known to modulate inflammatory pathways. Studies have indicated that related pyrazole compounds can reduce pro-inflammatory cytokines in various models of inflammation .

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids which modulate pain and inflammation .

- Receptor Modulation: The compound may interact with various receptors (e.g., cannabinoid receptors), influencing signaling pathways associated with pain perception and inflammatory responses.

Study on Antitumor Activity

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity. The results indicated that certain derivatives exhibited enhanced cytotoxic effects when used in combination with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .

Study on Antimicrobial Properties

A series of studies highlighted the antibacterial activity of related sulfonamide derivatives against various bacterial strains. These studies demonstrated that the incorporation of thiophene and pyrazole rings significantly increased binding affinity to bacterial enzymes, enhancing their efficacy as antibacterial agents .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide, and how can reaction yields be improved under varying conditions?

- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:

Pyrazole Core Formation : React thiophen-2-yl carbonyl derivatives with hydrazine hydrate to form the pyrazole ring .

Piperidine Coupling : Use POCl₃ or DCC/DMAP-mediated coupling to attach the piperidine moiety to the pyrazole carbonyl group .

Benzamide Linkage : Employ EDC/HOBt or HATU for amide bond formation between the piperidine and 4-methoxybenzamide .

- Yield Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.

- Catalysts : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency at 120°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine IR , ¹H/¹³C NMR , and HRMS for cross-validation:

- IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ (pyrazole and benzamide) and methoxy C-O at ~1250 cm⁻¹ .

- NMR :

- ¹H : Thiophenyl protons (δ 6.8–7.5 ppm), pyrazole-H (δ 8.1–8.3 ppm), and piperidine-CH₂ (δ 2.5–3.5 ppm) .

- ¹³C : Methoxy carbon at ~55 ppm, amide carbonyl at ~170 ppm .

- HRMS : Match observed [M+H]⁺ with theoretical mass (±2 ppm error) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound with specific biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS):

Target Selection : Prioritize receptors with hydrophobic pockets (e.g., kinase ATP-binding sites) due to the compound's aromatic/heterocyclic motifs .

Q. Docking Parameters :

- Grid box centered on catalytic residues.

- Include flexible side chains for induced-fit modeling.

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .

Q. How can structural modifications to the piperidine or thiophene moieties impact the compound’s physicochemical properties and bioactivity?

- Methodological Answer : Perform SAR studies with these modifications:

- Piperidine :

- N-Substitution : Replace with bulkier groups (e.g., benzyl) to enhance lipophilicity (logP ↑) and membrane permeability .

- Ring Saturation : Test piperazine analogs for improved solubility (e.g., logS ↑ 0.5–1.0 units) .

- Thiophene :

- Halogenation : Introduce Cl or F at the 5-position to modulate electron density and binding affinity .

- Ring Expansion : Replace thiophene with furan to assess hydrogen-bonding capacity .

- Analytical Tools : Use SwissADME for property prediction and MD simulations to assess conformational stability .

Q. What methodologies are recommended for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer : Address variability via:

Q. Assay Standardization :

Q. Data Triangulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.